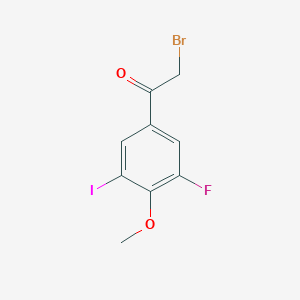

3-Fluoro-5-iodo-4-methoxyphenacyl bromide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFIO2 |

|---|---|

Molecular Weight |

372.96 g/mol |

IUPAC Name |

2-bromo-1-(3-fluoro-5-iodo-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H7BrFIO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |

InChI Key |

MJRNNYWWQFSDAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)CBr)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 Iodo 4 Methoxyphenacyl Bromide and Analogous Halogenated Acetophenones

Strategies for α-Bromination of Acetophenone (B1666503) Scaffolds

The introduction of a bromine atom at the α-position of the acetyl group in acetophenones is a critical transformation in the synthesis of phenacyl bromides. This reaction creates a valuable synthetic intermediate due to the reactivity of the resulting α-bromo ketone.

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide mediated approaches)

Regioselectivity is a key challenge in the bromination of acetophenones, as reactions can occur at either the α-carbon of the acetyl group or on the aromatic ring. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine, which, under the right conditions, favors the desired α-bromination. ejbps.comresearchgate.net The selectivity of NBS can be influenced by various factors, including the solvent, catalyst, and reaction temperature.

For instance, the use of catalysts like neutral or acidic aluminum oxide can direct the bromination. nih.gov With acetophenones containing moderately activating or deactivating groups, acidic Al2O3 in methanol (B129727) at reflux temperature leads exclusively to α-bromination. nih.gov In contrast, for substrates with highly activating groups, neutral Al2O3 in acetonitrile (B52724) at reflux favors nuclear bromination. nih.gov Other catalysts such as ammonium (B1175870) acetate (B1210297) and montmorillonite (B579905) K-10 clay have also been employed to achieve efficient and regioselective α-bromination with NBS. rsc.orgtandfonline.com Microwave irradiation has been shown to accelerate the NBS-mediated α-bromination of carbonyl compounds, often catalyzed by p-toluenesulfonic acid, leading to rapid and high-yielding reactions. researchgate.net

Below is a table summarizing various conditions for the α-bromination of acetophenone derivatives using NBS:

| Catalyst/Conditions | Solvent | Temperature | Outcome |

| Acidic Al₂O₃ | Methanol | Reflux | Exclusive α-bromination for moderately activated/deactivated rings nih.gov |

| Neutral Al₂O₃ | Acetonitrile | Reflux | Predominant nuclear bromination for highly activated rings nih.gov |

| Ammonium Acetate | Diethyl ether | 25 °C | Good yields for cyclic ketones rsc.org |

| Ammonium Acetate | Carbon tetrachloride | 80 °C | Efficient bromination for acyclic ketones rsc.org |

| Montmorillonite K-10 | Methanol | 60–65 °C | Good yields, reusable catalyst tandfonline.com |

| p-Toluenesulfonic acid | Microwave | - | Rapid reaction, high yields researchgate.net |

| UV-vis irradiation | Diethyl ether | 30 °C | Catalyst-free, rapid reaction researchgate.net |

One-Pot and Multicomponent Synthesis Approaches to α-Halo Acetophenones

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified procedures for the synthesis of α-halo acetophenones. These strategies combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a one-pot synthesis of α-amino ketones from benzylic secondary alcohols and amines has been developed where NBS acts as the source for both electrophilic bromine and nucleophilic nitrogen. organic-chemistry.org This process involves the oxidation of the alcohol, followed by α-bromination of the resulting ketone, and finally nucleophilic substitution.

Another approach involves the direct synthesis of α-haloketones from olefins using a bromide/bromate couple as a non-hazardous brominating agent in a one-pot procedure. semanticscholar.org Additionally, multicomponent reactions can be designed to assemble α-halo acetophenone structures from simpler starting materials in a convergent manner, although specific examples directly leading to the target compound are less common in the literature.

Aromatic Ring Functionalization and Halogenation Principles

The precise installation of fluorine, iodine, and methoxy (B1213986) groups onto the aromatic ring is crucial for the synthesis of 3-Fluoro-5-iodo-4-methoxyphenacyl bromide. This requires a deep understanding of electrophilic and nucleophilic aromatic substitution reactions and the directing effects of existing substituents.

Introduction of Fluorine Substituents on Aromatic Rings

Introducing fluorine onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. jove.com Several methods have been developed to achieve this transformation with greater control and selectivity.

Nucleophilic Aromatic Substitution (SNA r): This method is effective when the aromatic ring is activated by electron-withdrawing groups. byjus.com In SNAr reactions, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source. masterorganicchemistry.com Interestingly, fluorine itself can act as a leaving group, but its high electronegativity also activates the ring towards nucleophilic attack, making the initial addition the rate-determining step. masterorganicchemistry.comchemistrysteps.com Modern methods have expanded the scope of SNAr for fluorination, even for less activated systems. nih.gov

Metal-Mediated Fluorination: Palladium and copper complexes have been instrumental in catalyzing the fluorination of aryl halides. frontiersin.orgnih.gov Palladium-catalyzed methods have shown high efficiency for the fluorination of aryl bromides and triflates. nih.govnih.govacs.org Copper-mediated fluorination, often using stoichiometric copper reagents, provides an alternative for the conversion of aryl iodides to aryl fluorides. nih.govlookchem.com

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com Reagents like Selectfluor and N-F compounds are used to fluorinate electron-rich aromatic rings. jove.comresearchgate.net Acetyl hypofluorite, generated in situ from elemental fluorine, has been shown to be an effective electrophilic fluorinating agent for activated aromatic rings, such as phenol (B47542) and aniline (B41778) derivatives. acs.org

Balz-Schiemann Reaction: This classic method transforms primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.orgorganic-chemistry.orgscienceinfo.com While it has limitations, such as the potential for explosive intermediates and the need for high temperatures, it remains a widely used method. scienceinfo.comresearchgate.net Recent innovations have focused on milder conditions and continuous flow protocols to improve safety and scalability. researchgate.netdeepdyve.com

Regioselective Iodination Methods for Aryl Systems

Iodination of aromatic rings typically proceeds through an electrophilic aromatic substitution mechanism. Due to the low reactivity of molecular iodine, an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). jove.comorgoreview.com

Common reagents and methods for regioselective iodination include:

Iodine with an Oxidizing Agent: Combinations like iodine with nitric acid, hydrogen peroxide, or copper salts are used to generate the electrophilic iodine species. jove.comorgoreview.com

N-Iodosuccinimide (NIS): NIS is a convenient and effective electrophilic iodinating agent. researchgate.net Its reactivity can be enhanced by the presence of an acid catalyst, such as p-toluenesulfonic acid, allowing for mild and highly regioselective monoiodination of phenols and their analogs. researchgate.net Iron(III) has also been shown to catalyze the activation of NIS for the efficient and regioselective iodination of a wide range of aryl compounds. acs.org

Other Electrophilic Iodine Reagents: Reagents such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH) and iodine monochloride (ICl) are also employed for electrophilic iodination. acsgcipr.org The choice of reagent can influence the selectivity and yield of the reaction, helping to avoid polyiodination. acsgcipr.org

The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of iodination. For example, in phenolic compounds, iodination often occurs at the positions ortho and para to the hydroxyl group.

Incorporation of Methoxy Groups on Aromatic Scaffolds

Methoxy groups are commonly introduced onto aromatic rings through the methylation of a hydroxyl group (phenol). This reaction, known as Williamson ether synthesis, typically involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

Alternative methods for introducing methoxy groups include:

Nucleophilic Aromatic Substitution: A leaving group (such as a halogen) on an activated aromatic ring can be displaced by a methoxide (B1231860) nucleophile. byjus.com The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.

Metal-Catalyzed Methoxylation: Palladium and copper catalysts can be used to couple aryl halides with methanol or methoxide sources. wikipedia.org

From Arylamines: In some cases, an amino group can be converted to a methoxy group, though this is a less direct route.

The position of the methoxy group is determined by the location of the precursor functional group (e.g., hydroxyl or halide) on the aromatic ring. On a benzene (B151609) ring, a methoxy group acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position. wikipedia.org

Proposed Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in This process utilizes "disconnections," which are the reverse of known chemical reactions. ias.ac.inamazonaws.com

For a molecule such as this compound (Target Molecule 1 ), the analysis begins by identifying the most strategic bonds to disconnect. The most evident disconnection is the carbon-bromine bond of the phenacyl bromide moiety. This is a logical step as the α-bromination of a ketone is a well-established and reliable reaction. amazonaws.com This leads back to the precursor acetophenone, 3-Fluoro-5-iodo-4-methoxyacetophenone (2 ).

The subsequent disconnections focus on the aromatic ring's substituents. The iodo and fluoro groups can be disconnected to simplify the structure further. A common strategy for introducing halogens onto an aromatic ring is electrophilic aromatic substitution. Therefore, we can propose disconnections of the C-I and C-F bonds. This leads back to 4-methoxyacetophenone (3 ), a readily available starting material. The synthesis would then involve the sequential halogenation of this precursor before the final α-bromination step.

An alternative retrosynthetic route could start from a more functionalized precursor, such as 3'-Fluoro-4'-methoxyacetophenone (4 ), which can be prepared via a Friedel-Crafts reaction of o-fluoroanisole with acetic anhydride. sigmaaldrich.com From compound 4 , the synthesis would require a regioselective iodination step to introduce the iodine at the C5 position, followed by the final α-bromination.

Retrosynthetic Scheme:

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5 Iodo 4 Methoxyphenacyl Bromide Derivatives

Nucleophilic Substitution Reactions at the α-Bromo Position

The primary reaction pathway for phenacyl bromides is nucleophilic substitution at the α-carbon, displacing the bromide leaving group. This reaction typically proceeds via a concerted SN2 mechanism. The electrophilicity of the α-carbon is modulated by the substituents on the attached phenyl ring.

The reactions of substituted phenacyl bromides with nucleophiles, such as sulfur-containing compounds like thiophenols and thioglycolic acid, have been shown to follow second-order kinetics, consistent with a concerted SN2 mechanism. In these reactions, the nucleophilic sulfur atom attacks the electrophilic α-carbon, leading to the displacement of the bromide ion.

Kinetic studies performed on various substituted phenacyl bromides provide insight into the transition state of the reaction. The rate of reaction is dependent on the concentration of both the phenacyl bromide derivative and the nucleophile. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reaction rate, as electron-withdrawing groups tend to accelerate the reaction by stabilizing the electron-rich transition state.

Table 1: Representative Second-Order Rate Constants (k₂) for the Reaction of Substituted Phenacyl Bromides with Thiophenol in Methanol (B129727)

| Substituent (X) in X-C₆H₄COCH₂Br | Temperature (°C) | k₂ (x 10⁻² L mol⁻¹ s⁻¹) |

|---|---|---|

| 4-OCH₃ | 25 | 1.5 |

| 4-CH₃ | 25 | 2.5 |

| H | 25 | 4.0 |

| 4-Cl | 25 | 8.0 |

| 3-NO₂ | 25 | 50.0 |

Note: This table is illustrative, based on general reactivity trends for phenacyl bromides, and does not represent data for 3-Fluoro-5-iodo-4-methoxyphenacyl bromide itself.

The specific substituents on this compound have a combined effect on the reactivity of the α-bromo position.

Fluoro and Iodo Substituents: Located at the meta positions (3 and 5), both fluorine and iodine atoms exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, which in turn withdraws electron density from the adjacent α-carbon. This enhanced electrophilicity at the reaction center makes it more susceptible to nucleophilic attack, thereby increasing the rate of the SN2 reaction.

Linear free-energy relationships, such as the Hammett and Brønsted equations, are powerful tools for quantitatively assessing the influence of substituents and nucleophile strength on reaction mechanisms.

Hammett Correlation: The Hammett equation (log(kₓ/k₀) = ρσ) relates the rate constants of a series of reactions with substituted aromatic reactants (kₓ) to the rate constant of the unsubstituted reactant (k₀). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. For SN2 reactions of substituted phenacyl bromides with nucleophiles, a positive ρ value is typically observed. This indicates that electron-withdrawing substituents (which have positive σ values) accelerate the reaction by stabilizing the developing negative charge in the transition state.

Brønsted Correlation: The Brønsted catalysis equation relates the reaction rate constant to the pKa of the nucleophile. A linear Brønsted-type plot suggests that the reaction mechanism is consistent across the series of nucleophiles studied. For reactions of phenacyl bromides, the Brønsted coefficient (β) provides insight into the degree of bond formation in the transition state.

Table 2: Example Hammett (ρ) and Brønsted (α) Values for Reactions of Phenacyl Bromides

| Reaction | ρ Value | α Value |

|---|---|---|

| Substituted phenacyl bromides with thioglycolic acid | 1.21 - 1.22 | - |

| Substituted phenacyl bromides with thiophenol | 0.83 - 0.97 | - |

| Phenacyl bromide with substituted thiophenols | - | -0.41 ± 0.03 |

Source: Data derived from kinetic studies on substituted phenacyl bromides.

Cyclocondensation Reactions for Heterocycle Formation

Phenacyl bromides are key building blocks in the synthesis of various heterocyclic compounds. The bifunctional nature of the molecule, containing both a reactive α-bromo group and a carbonyl group, allows for cyclocondensation reactions with dinucleophilic species.

The reaction of α-haloketones with thiosemicarbazide (B42300) is a classic method for the synthesis of 2-hydrazinylthiazole (B183971) derivatives, a variation of the Hantzsch thiazole (B1198619) synthesis. The reaction with this compound would proceed via the following pathway:

Nucleophilic Attack: The sulfur atom of thiosemicarbazide, being the more nucleophilic center, attacks the α-carbon of the phenacyl bromide, displacing the bromide ion to form an S-alkylated isothiourea intermediate.

Cyclization: The terminal nitrogen atom of the hydrazinyl moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the stable aromatic 2-hydrazinylthiazole ring.

This reaction is often carried out in a one-pot procedure, providing a straightforward route to highly functionalized thiazole systems.

Quinoxalines are an important class of nitrogen-containing heterocycles, and their synthesis can be readily achieved by the condensation of an aryl 1,2-diamine (such as o-phenylenediamine) with an α-haloketone. The reaction of this compound with a 1,2-diamine involves a condensation-oxidation sequence:

N-Alkylation: One of the amino groups of the 1,2-diamine attacks the α-carbon of the phenacyl bromide in an initial SN2 reaction, displacing the bromide and forming an α-aminoketone intermediate.

Cyclization/Condensation: The second amino group then undergoes an intramolecular condensation with the ketone carbonyl group to form a dihydroquinoxaline intermediate.

Oxidation: The dihydroquinoxaline intermediate subsequently undergoes oxidation to form the stable, aromatic quinoxaline (B1680401) ring. This oxidation can occur spontaneously in the presence of air or be facilitated by the reaction conditions.

This method provides a versatile and efficient route to a wide array of substituted quinoxaline derivatives.

Formation of Selenazole Scaffolds with Selenoamides

The reaction between α-haloketones, including phenacyl bromides, and selenoamides provides a direct route to functionalized 1,3-selenazole (B15495438) rings. mdpi.comnih.gov This transformation is analogous to the well-known Hantzsch thiazole synthesis. The mechanism involves the initial nucleophilic attack of the selenium atom of the selenoamide onto the α-carbon of the phenacyl bromide, displacing the bromide ion. This forms an acyclic intermediate which then undergoes cyclization via dehydration to yield the aromatic selenazole ring. irapa.org

The versatility of this method allows for the synthesis of a wide array of substituted selenazoles. For instance, the cyclization of primary selenoamides with various phenacyl bromides has been shown to produce 2,4-diaryl-1,3-selenazoles in good to excellent yields. mdpi.comirapa.org Similarly, selenourea (B1239437) can be used in place of selenoamides to afford 2-amino-1,3-selenazoles, which are compounds of significant pharmacological interest. mdpi.com The reaction conditions are typically mild, often involving heating the reactants in a solvent like ethanol. nih.govmdpi.com One-pot methodologies have also been developed, for example, by reacting ketones with iodine and selenourea, where the α-iodoketone is formed in situ before cyclizing. mdpi.com

| Phenacyl Bromide Derivative | Selenium Reagent | Solvent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenacyl bromide | 3-Cyanobenzenecarboselenoamide | Ethanol | 4-Phenyl-2-(3-cyanophenyl)-1,3-selenazole | 87 | nih.gov |

| Phenacyl bromide | Aryl selenourea | Ethanol, Et3N, 80°C | 2-(Arylamino)-4-phenyl-1,3-selenazole | High | mdpi.com |

| Various phenacyl bromides | Selenourea | Ionic liquid/water, Ambient | 2-Amino-4-aryl-1,3-selenazoles | 91-97 | mdpi.com |

| Phenacyl bromide | Selenoformamide | Not specified | 4-(4-Nitrophenyl)-1,3-selenazole | 79 | mdpi.comnih.gov |

| Phenacyl bromides | Ethyl 3-amino-3-selenoxopropanoate | DMF, Argon | Ethyl 2-(amino)-1,3-selenazole-carboxylates | Not specified | mdpi.comnih.gov |

Oxazole (B20620) Synthesis through Cyclization with Amides

The synthesis of oxazoles from α-haloketones and amides is a classical and widely used method in heterocyclic chemistry, often referred to as the Robinson-Gabriel synthesis or Blümlein-Lewy synthesis. informahealthcare.comijpsonline.com The reaction involves the initial N-alkylation of the amide with the phenacyl bromide to form an α-acylamino ketone intermediate. This intermediate then undergoes acid-catalyzed cyclization and dehydration to furnish the corresponding oxazole derivative.

This method is highly versatile, allowing for the preparation of oxazoles with various substitution patterns at positions 2, 4, and 5 of the ring. A range of amides can be employed, and the reaction is often carried out under neat thermal heating or in high-boiling solvents. informahealthcare.com More recently, greener synthetic approaches have been developed, utilizing deep eutectic solvents (DES) as both the solvent and catalyst, sometimes in conjunction with ultrasound irradiation to accelerate the reaction. ijpsonline.comresearchgate.net

The general mechanism proceeds as follows:

N-Alkylation: The amide nitrogen acts as a nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide.

Cyclization: The carbonyl oxygen of the newly introduced acylamino group attacks the ketone carbonyl carbon.

Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form the stable aromatic oxazole ring.

This reaction pathway enables the efficient construction of polysubstituted oxazoles from readily available starting materials. ijpsonline.comorganic-chemistry.org

Multicomponent Reactions Involving Phenacyl Bromide Building Blocks

Phenacyl bromides are exceptionally useful building blocks in multicomponent reactions (MCRs), which allow for the synthesis of complex molecular scaffolds in a single, efficient step. researchgate.netnih.govtandfonline.com Their dual reactivity—an electrophilic α-carbon and a carbonyl group—enables them to participate in a variety of cascade or one-pot reactions. researchgate.netnih.gov

A prominent example is the synthesis of highly substituted thiazolidine-2-thiones through a water-mediated MCR. tandfonline.com Phenacyl bromides have also been employed in one-pot syntheses of hydrazinyl-thiazoles, where they react with aldehydes and thiosemicarbazide. researchgate.net In some MCRs, the phenacyl bromide is used to generate a reactive intermediate in situ. For instance, reaction with malononitrile (B47326) can generate phenacylmalononitriles, which can then undergo further cycloaddition reactions. nih.gov However, attempts to perform a three-component reaction by directly mixing phenacyl bromide, malononitrile, and a third component have sometimes resulted in complex product mixtures, suggesting that the sequential generation of intermediates can be crucial. nih.govbeilstein-journals.org

The utility of phenacyl bromides in MCRs provides a powerful strategy for diversity-oriented synthesis, enabling the rapid assembly of libraries of heterocyclic compounds from simple precursors. researchgate.net

| Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|

| Aldehydes, Thiosemicarbazide, Phenacyl bromides | Ethanol, conc. HCl | Thiazolyl hydrazones | researchgate.net |

| Thiocarbohydrazide, Benzaldehyde, Phenacyl bromide | Ethanol, reflux | 1,3,4-Thiadiazine derivatives | researchgate.net |

| Indanedione, Substituted amine, Phenacyl bromide | Sulfonic acid catalyst | Pyrrolo[1,2-a]imidazoles | researchgate.net |

| Phenacyl bromide, Malononitrile, Dialkyl but-2-ynedioate, Triphenylphosphine | Triethylamine (B128534) | Dicyanocyclopentenes | beilstein-journals.org |

Ylide Chemistry and 1,3-Dipolar Cycloaddition Reactions

Generation of Phenacylpyridinium Ylides and Related Species

Phenacyl bromides are common precursors for the generation of pyridinium (B92312) ylides, which are valuable 1,3-dipoles for cycloaddition reactions. mathnet.ru The process begins with the quaternization of a pyridine (B92270) nitrogen atom through an SN2 reaction with the phenacyl bromide, yielding a stable N-phenacylpyridinium salt. mathnet.ruresearchgate.net

Subsequent treatment of this salt with a base, such as triethylamine (Et₃N) or potassium carbonate, results in the deprotonation of the acidic methylene (B1212753) group adjacent to both the carbonyl and the positively charged pyridinium nitrogen. mathnet.ru This deprotonation generates the pyridinium ylide, a species with a carbanionic center adjacent to a pyridinium cation. The ylide is stabilized by the delocalization of the negative charge onto the adjacent carbonyl group. researchgate.net These ylides are typically generated in situ and immediately trapped by a suitable dipolarophile. mathnet.ru The stability and reactivity of the ylide can be tuned by substituents on both the phenacyl and pyridine moieties. mathnet.runih.gov Electron-withdrawing groups on the pyridine ring, for example, can increase the acidity of the precursor salt, allowing ylide generation to occur under milder basic conditions. nih.govresearchgate.net

Stereoselectivity and Regioselectivity in Cycloaddition Processes

The 1,3-dipolar cycloaddition reactions of phenacylpyridinium ylides with dipolarophiles, particularly activated alkenes and alkynes, are powerful methods for constructing indolizine (B1195054) frameworks and other complex heterocyclic systems. nih.gov The stereoselectivity and regioselectivity of these cycloadditions are critical aspects that determine the structure of the final product.

Regioselectivity: In reactions with unsymmetrical dipolarophiles, the regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile. researchgate.net Frontier Molecular Orbital (FMO) theory is often used to predict the outcome; the reaction typically proceeds through the pathway that involves the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mathnet.ru For many reactions involving phenacylpyridinium ylides and electron-deficient alkynes or alkenes, the cycloaddition is highly regioselective. nih.gov

Stereoselectivity: The stereochemical outcome of the cycloaddition depends on the geometry of the ylide (which can exist in syn and anti forms) and the mode of approach of the dipolarophile (endo or exo). researchgate.net The reaction of alkyl-substituted carbonyl ylides often proceeds with high diastereoselectivity, which can be rationalized by an asynchronous, endo-selective transition state. nih.gov In many cases, the kinetically controlled cycloadducts are formed, although isomerization to more thermodynamically stable products can occur under the reaction conditions. researchgate.net The presence of chiral auxiliaries or catalysts can be used to induce enantioselectivity in these cycloaddition reactions. mdpi.com

Other Notable Reactivity Profiles of Substituted Phenacyl Bromides

Beyond their use in forming five-membered heterocycles and in multicomponent reactions, substituted phenacyl bromides exhibit a broad range of reactivity. As potent electrophiles, they readily undergo nucleophilic substitution reactions with a variety of nucleophiles.

Studies on the kinetics of SN2 reactions with nucleophiles like benzoate (B1203000) and trans-cinnamate ions have shown that the reaction rate is sensitive to electronic effects. rsc.org Electron-withdrawing substituents on the phenacyl bromide aromatic ring accelerate the reaction, while electron-releasing groups slow it down, consistent with the development of negative charge at the α-carbon in the transition state. rsc.org Steric hindrance from ortho-substituents can also diminish reactivity by preventing the phenyl ring from achieving optimal π-orbital overlap with the reacting "enolate-like" transition state. acs.org

Phenacyl bromides also react with various other nucleophiles, including:

Thiosemicarbazides: Reaction with substituted thiosemicarbazides can lead to the formation of 1,3,4-thiadiazin-3-ium bromides. researchgate.net

Hydroxylamine (B1172632): Oximation of α-haloketones with hydroxylamine hydrochloride yields α-haloketoximes, which are themselves useful synthetic intermediates. nih.gov

Inorganic Sulfides: Reaction with sulfide (B99878) salts can produce diketosulfides. nih.gov

This diverse reactivity underscores the importance of the phenacyl bromide scaffold as a versatile intermediate in organic synthesis. semanticscholar.orgnih.govnih.gov

Advanced Applications of 3 Fluoro 5 Iodo 4 Methoxyphenacyl Bromide in Complex Molecular Construction

Utilization as a Key Building Block for Diverse Heterocyclic Systems

The reactivity of the α-bromoketone functionality in 3-Fluoro-5-iodo-4-methoxyphenacyl bromide is central to its application in the synthesis of various heterocyclic rings. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This intrinsic reactivity is harnessed in classical and modern cyclization strategies to forge new carbon-heteroatom and carbon-carbon bonds, leading to the formation of stable and functionalized heterocyclic frameworks.

Design and Synthesis of Novel Thiazole-Based Hybrid Compounds

Table 1: Synthesis of Thiazole (B1198619) Derivatives

| Thioamide/Thiourea (B124793) | Product |

|---|---|

| Thiourea | 2-Amino-4-(3-fluoro-5-iodo-4-methoxyphenyl)thiazole |

| Thioacetamide | 2-Methyl-4-(3-fluoro-5-iodo-4-methoxyphenyl)thiazole |

This table presents hypothetical products based on established Hantzsch thiazole synthesis principles, as specific literature for this compound is not available.

Construction of Quinoxaline (B1680401) Frameworks with Defined Substitution Patterns

Quinoxalines, a class of nitrogen-containing heterocycles with significant pharmacological interest, can be readily synthesized from α-haloketones. The reaction of this compound with various o-phenylenediamines provides a direct route to highly substituted quinoxaline derivatives. This condensation reaction typically proceeds under mild acidic or thermal conditions and results in the formation of a 2-(3-fluoro-5-iodo-4-methoxyphenyl)quinoxaline. The substitution pattern on the o-phenylenediamine (B120857) can be varied to generate a library of quinoxaline analogues with diverse electronic and steric properties.

Development of Functionalized Selenazoles

Analogous to thiazole synthesis, this compound is a key precursor for the synthesis of selenazoles, where a selenium atom replaces the sulfur atom in the five-membered ring. The Hantzsch-type condensation with selenourea (B1239437) or selenoamides yields the corresponding 2,4-disubstituted selenazoles. These selenium-containing heterocycles are of growing interest in medicinal chemistry due to their unique biological activities. The presence of the 3-fluoro-5-iodo-4-methoxyphenyl substituent at the 4-position offers opportunities for creating novel selenazole-based therapeutic agents.

Synthesis of Polyfunctional Pyrrole (B145914) Derivatives

While the direct use of α-haloketones in the classical Paal-Knorr pyrrole synthesis is less common, they can be converted to 1,4-dicarbonyl compounds, which are the requisite precursors. Alternatively, modified Paal-Knorr conditions or other pyrrole syntheses, such as the Hantzsch pyrrole synthesis, can utilize α-haloketones. The reaction of this compound with an aminoketone or a β-enamino ester in the presence of a base would lead to the formation of a polyfunctionalized pyrrole. The resulting pyrrole would be substituted with the 3-fluoro-5-iodo-4-methoxyphenyl group, providing a scaffold for further diversification.

Application in Benzofuran (B130515) Ring System Synthesis

The synthesis of benzofurans can be achieved through the reaction of α-haloketones with substituted phenols. The initial step is the O-alkylation of the phenol (B47542) with this compound to form a phenoxy ketone intermediate. Subsequent intramolecular cyclization, often promoted by an acid catalyst, leads to the formation of the benzofuran ring. The substitution pattern on the final benzofuran is determined by the choice of the starting phenol and the regioselectivity of the cyclization step. This methodology allows for the construction of a variety of substituted 2-(3-fluoro-5-iodo-4-methoxyphenyl)benzofurans.

Role in Oxazole (B20620) Alkaloid Analogs Synthesis

The Robinson-Gabriel synthesis and related methods provide a powerful tool for the construction of oxazole rings from α-haloketones. The reaction of this compound with a primary amide, followed by cyclodehydration, would yield a 2,4-disubstituted oxazole. By choosing appropriate amides, this method can be adapted to synthesize analogues of naturally occurring oxazole alkaloids. The 3-fluoro-5-iodo-4-methoxyphenyl moiety at the 4-position of the oxazole ring can mimic or modify the biological activity of the parent alkaloid.

Table 2: Summary of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | General Synthetic Method | Key Reactant |

|---|---|---|

| Thiazole | Hantzsch Synthesis | Thioamide/Thiourea |

| Quinoxaline | Condensation | o-Phenylenediamine |

| Selenazole | Hantzsch-type Synthesis | Selenourea/Selenoamide |

| Pyrrole | Modified Paal-Knorr/Hantzsch | Aminoketone/β-Enamino ester |

| Benzofuran | O-alkylation and Cyclization | Substituted Phenol |

This table outlines the general synthetic strategies for the construction of the mentioned heterocyclic systems using this compound as a key starting material.

Derivatization Applications in Analytical Chemistry and Chemical Biology4.2.1. Use as Derivatizing Reagents for Metabolite Stabilization4.2.2. Application in Ion Mobility Spectrometry for Lipid Identification4.3. Potential for Material Science and Fine Chemical Synthesis

Without specific studies on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and focuses solely on this compound. Information on related phenacyl bromides or general applications of derivatizing agents cannot be used without violating the explicit instructions to focus exclusively on "this compound."

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for this particular chemical compound in the specified application areas. Further research and publication in the scientific community are needed to provide the necessary information for such an article.

Theoretical and Computational Investigations of 3 Fluoro 5 Iodo 4 Methoxyphenacyl Bromide

Electronic Structure and Reactivity Modeling

The electronic landscape of a molecule is fundamental to its reactivity. For 3-Fluoro-5-iodo-4-methoxyphenacyl bromide, the interplay of fluoro, iodo, and methoxy (B1213986) substituents, in addition to the phenacyl bromide core, creates a unique electronic environment that dictates its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted N-phenacyl-pyridinium bromides have explored the influence of various substituents on the pyridine (B92270) and phenyl rings. researchgate.net These studies provide a framework for understanding the electronic effects of the fluoro, iodo, and methoxy groups in this compound.

The electron-withdrawing nature of the fluorine and iodine atoms, coupled with the electron-donating effect of the methoxy group via resonance, significantly modulates the electron density distribution across the aromatic ring and the carbonyl group. This, in turn, influences the reactivity of the α-carbon and the carbonyl carbon. DFT calculations can elucidate frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting the sites of electrophilic and nucleophilic attack. nih.gov For instance, the LUMO is likely to be centered on the carbonyl carbon and the α-carbon, indicating their susceptibility to nucleophilic attack.

Furthermore, DFT can be employed to model reaction pathways, such as nucleophilic substitution at the α-carbon. By calculating the energies of reactants, transition states, and products, a detailed profile of the reaction coordinate can be constructed. researchgate.net This allows for the determination of activation energies, providing a quantitative measure of the reaction's feasibility. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Phenacyl Bromides from DFT Studies

| Substituent Group | Effect on Aromatic Ring | Predicted Impact on α-Carbon Reactivity |

|---|---|---|

| Fluoro | Electron-withdrawing (inductive) | Increase |

| Iodo | Electron-withdrawing (inductive), weak electron-donating (resonance) | Increase |

This table is illustrative and based on general principles of substituent effects in aromatic systems.

A QSRR model for substituted phenacyl bromides would likely involve descriptors that quantify the electronic and steric effects of the substituents. Electronic parameters such as Hammett constants (σ) for the fluoro, iodo, and methoxy groups at the meta and para positions can be used to model their electron-donating or -withdrawing effects. Steric parameters, like Taft steric parameters (Es), could account for the bulk of the substituents.

The reactivity data, such as rate constants for a specific reaction, can then be correlated with these descriptors using statistical methods like multiple linear regression. chemrxiv.org The resulting equation would allow for the prediction of reactivity for other, un-tested, substituted phenacyl bromides.

Table 2: Hammett Constants for Substituents

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | 0.34 | 0.06 |

| -I | 0.35 | 0.18 |

Data sourced from standard physical organic chemistry tables.

Intermolecular Interactions and Conformational Analysis

The three-dimensional structure and non-covalent interactions of this compound are critical for its behavior in condensed phases, including its crystal packing and interactions with biological macromolecules.

The presence of fluorine and iodine atoms in this compound makes it a candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The iodine atom, being larger and more polarizable, is a stronger halogen bond donor than fluorine. These interactions can play a significant role in the solid-state organization of the molecule. chemrxiv.orgchemrxiv.org

In addition to halogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected. nih.govrsc.org The substituents on the aromatic ring can influence the geometry and strength of these stacking interactions. Computational studies on halogenated acetophenones have shown that halogenation has a pronounced effect on intermolecular interactions. nih.govnih.gov

The substituents on the phenyl ring can influence the conformation of the entire molecule, particularly the torsion angle between the plane of the aromatic ring and the carbonyl group. While ortho-substituents are known to cause significant rotational barriers, meta and para substituents, as in the case of this compound, have a more subtle electronic influence on the preferred conformation. nih.gov

Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of the molecule. These studies can identify low-energy conformations and the barriers to rotation around key single bonds. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of an enzyme or receptor.

Reaction Mechanism Elucidation through Computational Chemistry.researchgate.net

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reaction mechanisms. For this compound, computational studies can elucidate the step-by-step process of its reactions, such as nucleophilic substitution with various nucleophiles. nii.ac.jp

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetophenone (B1666503) |

| Benzhydrylium ions |

| N-phenacyl-pyridinium bromides |

| Phenylisopropylamines |

Transition State Analysis and Energy Profiles for Key Reactions

The reactivity of phenacyl bromides is primarily centered around the electrophilic α-carbon and the carbonyl carbon. Nucleophilic attack at the α-carbon proceeds via an SN2 mechanism, while addition to the carbonyl group can also occur. Computational studies on various substituted phenacyl bromides have elucidated the transition states and energy profiles for these reactions.

For this compound, the substituents on the aromatic ring play a crucial role in modulating the energy of the transition state. The methoxy group at the 4-position is a strong electron-donating group through resonance, which can stabilize the developing positive charge on the carbonyl carbon in a transition state leading to nucleophilic addition. Conversely, the inductive electron-withdrawing effects of the fluorine at the 3-position and iodine at the 5-position will influence the electrophilicity of the α-carbon.

In a typical SN2 reaction with a nucleophile, the energy profile would show a single transition state. The energy of this transition state, and thus the reaction rate, is sensitive to the electronic nature of the substituents. For this compound, the combined electronic effects are complex. The electron-withdrawing halogens would be expected to lower the energy of the SN2 transition state by stabilizing the partial negative charge on the departing bromide ion. However, the electron-donating methoxy group could have an opposing effect. The precise energy profile and the activation energy would depend on the interplay of these competing electronic factors.

Hypothetical Energy Profile for SN2 Reaction:

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Features |

| Reactants | 0 | This compound + Nucleophile |

| Transition State | ΔG‡ | Partial bond formation between nucleophile and α-carbon; partial bond breaking of C-Br bond. |

| Products | ΔGrxn | Formation of the new C-Nucleophile bond and bromide ion. |

Note: The values for ΔG‡ and ΔGrxn are hypothetical and would require specific computational calculations for an accurate determination.

Prediction of Regio- and Stereoselectivity in Complex Transformations

The prediction of regio- and stereoselectivity in reactions involving this compound is critical for its application in organic synthesis. The presence of multiple reactive sites—the α-carbon, the carbonyl carbon, and the aromatic ring—can lead to different products depending on the reaction conditions and the nature of the reacting partner.

Regioselectivity:

The primary competition in terms of regioselectivity for a nucleophilic attack is between the α-carbon (SN2 reaction) and the carbonyl carbon (nucleophilic addition). The "hardness" or "softness" of the nucleophile, as described by Hard and Soft Acids and Bases (HSAB) theory, can be a guiding principle. Soft nucleophiles, such as thiolates or iodide ions, would preferentially attack the softer electrophilic α-carbon. Hard nucleophiles, like alkoxides or amines, are more likely to attack the harder carbonyl carbon.

The substituents on the phenyl ring also influence this regioselectivity. The electron-withdrawing fluorine and iodine atoms increase the electrophilicity of the α-carbon, favoring SN2 reactions. The electron-donating methoxy group, while also activating the ring towards electrophilic aromatic substitution, can enhance the electrophilicity of the carbonyl carbon through resonance, potentially favoring nucleophilic addition at that site.

Stereoselectivity:

If the reaction creates a new stereocenter, the stereoselectivity of the transformation becomes important. For instance, the reduction of the carbonyl group can lead to a chiral alcohol. The stereochemical outcome of such a reaction can often be predicted by considering the steric hindrance around the carbonyl group. In the case of this compound, the substituents at the 3 and 5 positions are relatively bulky (especially iodine). These groups can direct the incoming nucleophile or reducing agent to the less hindered face of the carbonyl group, leading to a preference for one stereoisomer over the other.

For example, in a hydride reduction, the approach of the hydride to the carbonyl carbon would be sterically influenced by the adjacent aromatic substituents. Computational modeling could predict the preferred trajectory of the incoming nucleophile, allowing for an estimation of the diastereomeric or enantiomeric excess.

Predicted Selectivity in Key Reactions:

| Reaction Type | Nucleophile/Reagent | Predicted Major Regioisomer | Predicted Stereochemical Outcome | Rationale |

| SN2 Substitution | Thiolate (soft) | α-Substitution Product | Not applicable | HSAB principle: soft-soft interaction. |

| Nucleophilic Addition | Grignard Reagent (hard) | Carbonyl Addition Product | Racemic (unless chiral catalyst is used) | HSAB principle: hard-hard interaction. |

| Carbonyl Reduction | Sodium Borohydride | α-Hydroxy Product | Diastereomeric excess possible | Steric hindrance from ortho-substituents directing hydride attack. |

Note: These predictions are based on general principles and would need to be confirmed by experimental or specific computational studies.

Emerging Research Frontiers and Future Perspectives for 3 Fluoro 5 Iodo 4 Methoxyphenacyl Bromide

Development of Green Chemistry Approaches for Synthesis and Reactions

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For a compound like 3-Fluoro-5-iodo-4-methoxyphenacyl bromide, whose synthesis traditionally might involve hazardous reagents like elemental bromine, the shift towards greener alternatives is a significant research frontier.

Key areas of development include:

Water as a Reaction Medium: Research has demonstrated the feasibility of conducting bromination and subsequent reactions of phenacyl bromides in aqueous systems. sci-hub.rursc.org Utilizing water or water-alcohol mixtures can replace volatile organic solvents, thereby reducing environmental impact. sci-hub.ru For instance, the synthesis of thiazole (B1198619) derivatives using phenacyl bromides has been successfully performed in a water-isopropyl alcohol mixture. sci-hub.ru

Solvent-Free Reactions: An important advancement in sustainable chemistry is the execution of reactions without any solvent. mdpi.com Grinding reagents together, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH), can yield α-haloketones efficiently, minimizing waste streams entirely. mdpi.com

Safer Halogenating Agents: The use of elemental halogens is problematic due to their toxicity and corrosive nature. chemistryviews.org Green approaches focus on replacing Br₂ with alternatives such as N-halosuccinimides (NXS) or using inorganic bromide salts like KBr in conjunction with an oxidant. chemistryviews.orgias.ac.in A metal-free method for the C(sp³)-H bromination of aromatic ketones has been developed using iodobenzene (B50100) diacetate (PIDA) and KBr under ambient conditions. ias.ac.in Another approach involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of the corresponding styrenes in water. rsc.org

These methodologies present a clear path toward more environmentally benign routes for the synthesis and derivatization of this compound.

| Green Chemistry Approach | Key Features | Potential Application for Target Compound |

| Aqueous Synthesis | Reduces use of volatile organic compounds (VOCs). | Synthesis and subsequent heterocycle formation. |

| Solvent-Free Conditions | Minimizes waste; often energy-efficient. | Direct α-bromination of the precursor ketone. |

| Alternative Reagents | Avoids toxic and corrosive elemental bromine. chemistryviews.org | Use of KBr with an oxidant for bromination. rsc.orgias.ac.in |

Catalytic Strategies and Sustainable Methodologies

Catalysis offers a powerful tool for enhancing reaction efficiency, selectivity, and sustainability. The development of novel catalytic strategies for the synthesis and transformation of phenacyl bromides is a burgeoning field.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for generating radicals and activating substrates. chemistryviews.orgacs.org A photochemical synthesis of α-haloketones has been developed from styrene (B11656) derivatives using a copper-modified graphitic carbon nitride catalyst, with nickel chloride as the halogen source and air as the oxidant. chemistryviews.org Such strategies could be adapted for the synthesis of this compound from its styrene precursor, avoiding harsh conditions.

Organocatalysis: Small organic molecules can effectively catalyze a variety of transformations. For example, thiourea (B124793) has been used to catalyze the selective synthesis of α-monohaloketones from unactivated alkynes. rsc.org This approach avoids the use of transition metals, which can be costly and toxic.

Transition-Metal Catalysis: While green chemistry often seeks to avoid heavy metals, modern transition-metal catalysis focuses on using low loadings of efficient and recyclable catalysts. Ruthenium and rhodium catalysts have been employed for the ortho-alkylation of aromatic ketones, demonstrating the ability to functionalize the aromatic core. rsc.org This points toward future possibilities for further modifying the phenyl ring of this compound in a directed manner.

These catalytic methods promise to deliver more efficient, selective, and atom-economical pathways for manipulating this complex molecule.

Flow Chemistry Applications in Phenacyl Bromide Transformations

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, rapid, or involve hazardous intermediates. rsc.orgnih.gov

The synthesis of α-bromoketones is often difficult to control in batch reactors due to high reaction rates and exothermicity, which can lead to the formation of di-bromo byproducts. rsc.org Flow chemistry provides solutions by offering:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing side reactions. illinois.edu

Enhanced Safety: Hazardous or unstable reagents can be generated in situ and consumed immediately, preventing their accumulation. nih.gov This is particularly relevant for bromination reactions.

Scalability: Reaction parameters optimized on a small scale in microreactors can be readily translated to larger production systems, bridging the gap between laboratory synthesis and industrial manufacturing. rsc.orgnih.gov

A study on the selective monobromination of acetophenone (B1666503) demonstrated that a continuous flow microreactor setup allowed for high selectivity and a production rate of 1.1 g/hr after optimization. rsc.org Applying this technology to the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process.

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of high-throughput experimentation (HTE), data science, and automated synthesis is revolutionizing chemical research. chemrxiv.org These technologies enable the rapid screening of a vast number of reaction parameters to identify optimal conditions, a task that would be prohibitively time-consuming and resource-intensive using traditional methods. youtube.comrsc.org

For a multifunctional molecule like this compound, HTE can be employed to:

Optimize Synthesis: Rapidly screen different catalysts, solvents, bases, and temperature profiles for its synthesis or for subsequent derivatization reactions, such as C-N coupling. chemrxiv.org

Discover New Reactions: Explore a wide array of coupling partners and reaction conditions to uncover novel transformations and create libraries of new derivatives.

Accelerate Drug Discovery: In medicinal chemistry, HTE and automated synthesis can drastically shorten the 'design-synthesis-test' cycle. youtube.com

Automated synthesis platforms, which can use pre-packaged reagent cartridges, allow chemists to perform complex multi-step syntheses with minimal manual intervention, increasing productivity and safety. youtube.com The integration of these technologies will undoubtedly accelerate the exploration of the chemical space accessible from this compound.

| Technology | Advantage | Application to Target Compound |

| High-Throughput Experimentation (HTE) | Rapid screening of many reaction variables. youtube.com | Optimization of coupling reactions; discovery of new derivatives. |

| Automated Synthesis | Increased efficiency, safety, and reproducibility. youtube.com | Multi-step synthesis of complex molecules from the core scaffold. |

| Data Science / Machine Learning | Predictive modeling of reaction outcomes. chemrxiv.org | In silico identification of promising reaction conditions before experimentation. |

Design of New Multifunctionalized Derivatives with Tunable Reactivity

The inherent structural features of this compound make it an excellent starting point for designing novel, multifunctional derivatives. The phenacyl bromide moiety is a well-established precursor for a vast range of heterocyclic compounds, including thiazoles, imidazoles, and pyrazoles. nih.govacs.org

The future in this area lies in leveraging the existing substituents to create derivatives with precisely controlled properties:

Tunable Electronic Properties: The interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy (B1213986) group influences the reactivity of both the aromatic ring and the phenacyl moiety. Further substitution could fine-tune these properties for applications in materials science or medicinal chemistry.

Orthogonal Reactivity: The different functional groups (iodo, fluoro, methoxy, α-bromoketone) can be addressed with orthogonal chemical reactions. For example, the iodine can participate in palladium-catalyzed cross-coupling reactions, while the ketone can be transformed into a variety of other functional groups.

Steric Influence on Reactivity: Studies on ortho-substituted phenacyl bromides have shown that steric hindrance can significantly diminish reactivity toward nucleophilic displacement. nih.gov The substitution pattern of this compound provides a framework for designing molecules where reactivity at the α-carbon is sterically modulated.

Post-Polymerization Modification: Phenacyl bromide can act as a photoinitiator to create polymers with bromine chain-ends. frontiersin.org This bromine functionality serves as a versatile handle for post-polymerization modifications, allowing the synthesis of various copolymer architectures. frontiersin.org This opens the possibility of using this compound to create functional polymers with unique properties derived from its substituted aromatic core.

By strategically modifying this scaffold, it is possible to generate libraries of new compounds with tailored reactivity, biological activity, or material properties, paving the way for novel applications.

Q & A

Q. What are the established synthetic pathways for 3-fluoro-5-iodo-4-methoxyphenacyl bromide, and what key reagents are involved?

The synthesis typically begins with halogenation and methoxylation of a benzoyl chloride precursor. For example, analogous compounds like 1,3-difluoro-5-iodo-2-methoxybenzene are synthesized via nucleophilic aromatic substitution using iodine in the presence of a methoxy group . Key reagents include:

- Thionyl chloride (SOCl₂): Converts carboxylic acids to acyl chlorides (e.g., 3-fluoro-5-iodo-4-methylbenzoic acid to its acyl chloride derivative) .

- Palladium catalysts (e.g., Pd(PPh₃)₄): Facilitate cross-coupling reactions for introducing aryl/heteroaryl groups .

- Halogenation agents (e.g., NBS or I₂): For regioselective bromination/iodination .

Q. How is this compound characterized to confirm purity and structure?

Methodological characterization involves:

- NMR spectroscopy: ¹H/¹³C/¹⁹F NMR to verify substituent positions and coupling constants (e.g., fluorine-19 NMR for detecting deshielding effects) .

- Mass spectrometry (HRMS): To confirm molecular weight and isotopic patterns (iodine has a distinct isotopic signature) .

- X-ray crystallography: Resolves crystal packing and bond angles, as seen in structurally similar imidazole derivatives .

Q. What purification techniques are recommended for this compound?

- Column chromatography: Use silica gel with gradients of ethyl acetate/hexane for separating polar byproducts .

- Recrystallization: Methanol or dichloromethane/hexane mixtures yield high-purity crystals, especially for halogenated aromatics .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

- Catalyst selection: Pd(dppf)Cl₂ improves stability in Suzuki-Miyaura reactions compared to Pd(PPh₃)₄, particularly for sterically hindered substrates .

- Solvent systems: Tetrahydrofuran (THF) or dioxane enhances solubility of boronic acid coupling partners .

- Temperature control: Reactions at 80–100°C balance reactivity and decomposition risks for iodinated intermediates .

Q. What strategies address contradictions in reported reactivity of the iodo vs. bromo substituents in this compound?

Discrepancies often arise from competing reaction pathways:

- Iodine’s leaving-group ability: The iodo group participates preferentially in Ullmann or Buchwald-Hartwig aminations, while bromine remains inert under milder conditions .

- Steric effects: The methoxy group at position 4 may hinder nucleophilic attack at position 5, requiring elevated temperatures for iodination .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Electrophilic aromatic substitution (EAS): The electron-withdrawing fluoro and methoxy groups direct nucleophiles to specific positions (e.g., para to methoxy) .

- Radical pathways: Under UV light, the C–I bond undergoes homolytic cleavage, enabling radical-based functionalization .

Q. How can computational modeling guide the design of derivatives for biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.